4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine
Description
4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole moiety
Properties
Molecular Formula |
C11H16N4O4 |
|---|---|
Molecular Weight |
268.27g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H16N4O4/c1-8-11(15(17)18)9(2)14(12-8)7-10(16)13-3-5-19-6-4-13/h3-7H2,1-2H3 |
InChI Key |
GZPZRSIYFXXFEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)N2CCOCC2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCOCC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine typically involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with morpholine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with different functional groups.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine is unique due to its combination of a morpholine ring and a nitro-substituted pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
